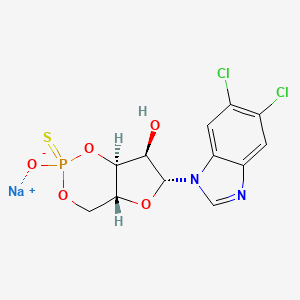

Sp-5,6-dichloro-cBIMPS (sodium salt)

Vue d'ensemble

Description

Sp-5,6-dichloro-cBIMPS (sel de sodium) est un composé de monophosphorothioate de benzimidazole qui agit comme un activateur puissant de la protéine kinase A. Ce composé est sélectif pour la protéine kinase A par rapport à la protéine kinase G et est résistant à la dégradation par les phosphodiestérases cycliques des nucléotides . Il présente une bonne perméabilité cellulaire et empêche l'agrégation des plaquettes stimulées par la thrombine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Sp-5,6-dichloro-cBIMPS (sel de sodium) est synthétisé par une série de réactions chimiques impliquant la modification de groupes benzimidazole et ribofuranosyle.

Méthodes de production industrielle

La production industrielle de Sp-5,6-dichloro-cBIMPS (sel de sodium) implique une synthèse chimique à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme cristalline et est stocké à basse température pour maintenir la stabilité .

Analyse Des Réactions Chimiques

Types de réactions

Sp-5,6-dichloro-cBIMPS (sel de sodium) subit diverses réactions chimiques, notamment :

Réactions de substitution : Les atomes de chlore sur le cycle benzimidazole peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactions d'oxydation et de réduction : Le composé peut participer à des réactions redox, modifiant son état d'oxydation.

Hydrolyse : Le groupe phosphorothioate peut être hydrolysé en milieu acide ou basique.

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols.

Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène ou des agents réducteurs comme le borohydrure de sodium.

Hydrolyse : Des solutions acides ou basiques sont utilisées pour hydrolyser le groupe phosphorothioate.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner divers dérivés benzimidazoliques substitués, tandis que l'hydrolyse peut produire des dérivés de l'acide phosphorique .

Applications de la recherche scientifique

Sp-5,6-dichloro-cBIMPS (sel de sodium) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les voies de signalisation de l'adénosine monophosphate cyclique et l'activation de la protéine kinase A.

Biologie : Employé dans la recherche en biologie cellulaire pour étudier les mécanismes de signalisation cellulaire et la phosphorylation des protéines.

Médecine : Applications thérapeutiques potentielles dans la prévention de l'agrégation plaquettaire et l'étude des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de tests biochimiques et comme réactif de recherche en recherche pharmaceutique

Mécanisme d'action

Sp-5,6-dichloro-cBIMPS (sel de sodium) exerce ses effets en activant la protéine kinase A. Le composé se lie aux sous-unités régulatrices de la protéine kinase A, provoquant un changement conformationnel qui libère les sous-unités catalytiques. Ces sous-unités catalytiques phosphorylent ensuite les protéines cibles, conduisant à diverses réponses cellulaires. Le composé est sélectif pour la protéine kinase A par rapport à la protéine kinase G et est résistant à la dégradation par les phosphodiestérases cycliques des nucléotides .

Applications De Recherche Scientifique

Cell Signaling Studies

Sp-5,6-dichloro-cBIMPS is primarily used in studies investigating PKA-related signaling pathways. Its ability to selectively activate PKA enables researchers to explore its role in various cellular processes, including:

- Memory Formation : Research indicates that PKA activation is critical for memory formation and neuronal function. Sp-5,6-dichloro-cBIMPS has been instrumental in elucidating these mechanisms through controlled experiments that assess its effects on neuronal activity and synaptic plasticity .

- Cardiovascular Research : The compound's effects on cardiac tissues have been studied, particularly regarding ion channel modulation and lipolysis in adipocytes. It demonstrates significant physiological responses that are crucial for understanding heart function and metabolic processes .

Pharmacological Studies

The compound is utilized in pharmacological research to investigate potential therapeutic applications and drug interactions:

- Platelet Function : In vitro studies have shown that Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced aggregation in human platelets by inducing phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major substrate of PKA . This has implications for understanding blood clotting mechanisms and developing anti-thrombotic therapies.

- Comparative Efficacy : When compared to other PKA activators like 8-pCPT-cAMP, Sp-5,6-dichloro-cBIMPS exhibits superior efficacy in activating PKA in intact cells, making it a preferred choice for researchers aiming to study cAMP-mediated pathways without interference from other kinases .

Case Study 1: Neuronal Function

A study demonstrated that Sp-5,6-dichloro-cBIMPS effectively activates PKA in neuronal cells, leading to enhanced synaptic transmission. The findings suggest that this compound could be pivotal in understanding memory-related disorders where PKA signaling is disrupted .

Case Study 2: Thrombin-Induced Aggregation

In an experimental setup involving human platelets, Sp-5,6-dichloro-cBIMPS was shown to significantly reduce aggregation induced by thrombin. This study highlighted its potential use as a therapeutic agent in managing conditions related to excessive clot formation .

Mécanisme D'action

Sp-5,6-dichloro-cBIMPS (sodium salt) exerts its effects by activating protein kinase A. The compound binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The compound is selective for protein kinase A over protein kinase G and is resistant to degradation by cyclic nucleotide phosphodiesterases .

Comparaison Avec Des Composés Similaires

Composés similaires

8-pCPT-cAMP : Un autre analogue de l'adénosine monophosphate cyclique qui active à la fois la protéine kinase A et la protéine kinase G.

Dibutyryl adénosine monophosphate cyclique : Un analogue de l'adénosine monophosphate cyclique largement utilisé avec des applications similaires mais des propriétés de stabilité et de perméabilité différentes.

Unicité

Sp-5,6-dichloro-cBIMPS (sel de sodium) est unique en raison de sa forte sélectivité pour la protéine kinase A, de sa résistance à la dégradation par les phosphodiestérases cycliques des nucléotides et de son excellente perméabilité cellulaire. Ces propriétés en font un outil précieux pour l'étude des voies de signalisation de l'adénosine monophosphate cyclique et de l'activation de la protéine kinase A dans diverses applications de recherche .

Activité Biologique

Sp-5,6-dichloro-cBIMPS (sodium salt) is a potent and specific activator of protein kinase A (PKA), which plays a crucial role in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₂H₁₀Cl₂N₂NaO₅PS

- CAS Number : 120912-54-1

- Molecular Weight : 419.15 g/mol

- Ki Value : 30 nM (indicating high potency as a PKA activator) .

Sp-5,6-dichloro-cBIMPS functions primarily as a cAMP analog, selectively activating cAMP-dependent protein kinases. It demonstrates a higher lipophilicity compared to related compounds such as 8-pCPT-cAMP, which enhances its cell membrane permeability and overall biological effectiveness .

Key Mechanisms:

- Activation of PKA : It activates PKA in both purified enzyme systems and intact cells, leading to significant phosphorylation events.

- Inhibition of Platelet Aggregation : Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced platelet aggregation by mimicking the effects of prostaglandin E1 .

- Stimulation of Insulin Release : In vitro studies indicate that it stimulates insulin secretion from pancreatic islets in a dose-dependent manner .

In Vitro Studies

-

Platelet Studies :

- Sp-5,6-dichloro-cBIMPS effectively induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in human platelets, surpassing the efficacy of other cAMP analogs .

- It was shown to inhibit U46619-induced activation of Rho, Gq, and G12/G13 pathways in platelets, which are critical for platelet activation and aggregation .

- Insulin Secretion :

Summary Table of Biological Activities

Case Studies and Research Findings

While extensive clinical data on Sp-5,6-dichloro-cBIMPS remains limited, several studies have highlighted its potential applications:

- Platelet Function Studies :

- Diabetes Research :

Propriétés

IUPAC Name |

sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTHVPHQPNCKKG-MOBMELGVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2NaO5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.